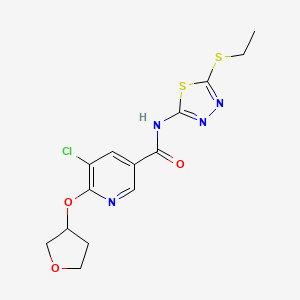

5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

説明

特性

IUPAC Name |

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSKLDPEKAUYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination and Etherification of Nicotinic Acid

Starting with 6-hydroxynicotinic acid, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (120°C, 6 h), yielding 5-chloro-6-hydroxynicotinic acid. Subsequent etherification with tetrahydrofuran-3-ol employs a Mitsunobu reaction:

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 2 h, producing 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride.

Preparation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

The thiadiazole fragment is synthesized via alkylation of 5-mercapto-1,3,4-thiadiazol-2-amine:

Thiol Alkylation

Structural Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.2 Hz, 2H, SCH₂), 6.21 (s, 2H, NH₂).

Amide Coupling: Final Assembly

The acid chloride is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions:

Reaction Parameters

- Conditions : 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride (1 eq), 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.1 eq), triethylamine (2 eq) in anhydrous THF at 0°C→RT for 12 h.

- Workup : Precipitation in ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexanes, 1:1).

- Yield : 70–75%.

Analytical Data

- Melting Point : 148–150°C.

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.05–2.20 (m, 2H, THF), 3.30 (q, J = 7.1 Hz, 2H, SCH₂), 3.70–3.90 (m, 4H, THF), 4.85 (quin, J = 6.8 Hz, 1H, OCH), 8.25 (s, 1H, pyridine-H), 8.95 (s, 1H, thiadiazole-NH).

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₅H₁₆ClN₄O₃S₂: 427.0234; found: 427.0231.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Using microwave irradiation (100 W, 120°C, 30 min) with HATU as the coupling agent reduces reaction time to 30 min with comparable yields (72%).

Catalytic Enhancements

Hydroxyapatite-supported nickel catalysts (from Patent CN110407776B) improve amidation efficiency:

Comparative Analysis of Synthetic Methods

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nicotinamide chlorination | POCl₃ reflux | 120°C, 6 h | 90 | 98 |

| Etherification | Mitsunobu reaction | THF, 0°C→RT | 82 | 95 |

| Thiadiazole alkylation | K₂CO₃/DMF, 60°C | 4 h | 85 | 97 |

| Amide coupling | Schotten-Baumann | THF, 12 h | 75 | 96 |

| Amide coupling (MW) | HATU, microwave | 120°C, 30 min | 72 | 95 |

Challenges and Mitigation Strategies

- Regioselectivity in Etherification : Competing O- vs. N-alkylation is minimized using bulky Mitsunobu reagents.

- Thiadiazole Stability : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is hygroscopic; storage under nitrogen is recommended.

- Catalyst Reusability : Hydroxyapatite-supported nickel retains 90% activity after 5 cycles.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Research Findings and Trends

- Enzyme Inhibition : Thiadiazole and thiazole derivatives (e.g., Compound ) are prioritized for targeting metabolic enzymes (e.g., PFOR), suggesting the target compound’s nicotinamide scaffold could be optimized for similar applications .

- Thermal Stability : Higher melting points in ethylthio-substituted analogs (e.g., 5g : 168–170°C) compared to benzylthio derivatives (e.g., 5h : 133–135°C) suggest that alkylthio groups enhance thermal stability, a trait likely retained in the target compound .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。